

# Application Notes: Investigating Spermidine Synthesis Pathways Using CRISPR-Cas9

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## Compound of Interest

Compound Name: Spermidine

Cat. No.: B129725

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## Introduction

**Spermidine** is a ubiquitous polyamine crucial for a multitude of fundamental cellular processes, including cell growth, proliferation, differentiation, and autophagy.[1] Its intracellular concentration is tightly regulated by a complex network of biosynthetic and catabolic enzymes. [1] Dysregulation of **spermidine** metabolism has been implicated in various pathological conditions, including cancer and age-related diseases. The CRISPR-Cas9 genome-editing tool offers unprecedented precision and efficiency for dissecting the roles of specific enzymes within the **spermidine** synthesis pathway.[2][3] By creating targeted gene knockouts or modifications, researchers can elucidate the functional consequences of pathway perturbations, identify potential drug targets, and develop novel therapeutic strategies.[4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing CRISPR-Cas9 to study **spermidine** metabolism.

## The **Spermidine** Synthesis and Interconversion Pathway

The biosynthesis of **spermidine** in mammalian cells begins with the amino acid L-ornithine and involves several key enzymatic steps.[1] Ornithine is first decarboxylated to form putrescine. **Spermidine** is then synthesized from putrescine through the addition of an aminopropyl group, which is derived from decarboxylated S-adenosylmethionine (dcSAM).[5] This pathway is highly regulated at multiple transcriptional, translational, and post-translational levels to maintain polyamine homeostasis.[1]

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// Invisible nodes for alignment {rank=same; ODC; SAMDC;} {rank=same; SRM; SMS;}
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CRISPR-Cas9 Experimental Workflow

The CRISPR-Cas9 system enables the targeted disruption of genes encoding enzymes in the **spermidine** synthesis pathway. The general workflow involves designing a specific single guide RNA (sgRNA) that directs the Cas9 nuclease to a target gene, leading to a double-strand break. The cell's error-prone repair mechanism, non-homologous end joining (NHEJ), often results in insertions or deletions (indels) that cause a frameshift mutation, leading to a functional gene knockout.[6]

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## Quantitative Data Summary

The following table summarizes representative quantitative data obtained from CRISPR-Cas9-mediated knockout of key enzymes in the **spermidine** pathway. Data is based on published findings and expected outcomes.[7][8]

Target Gene	Parameter Measured	Wild-Type (Control)	CRISPR Knockout (KO)	Fold Change	Reference/Method
ODC1	ODC1 Protein Level	100%	<5%	>20-fold decrease	Western Blot
Putrescine Level	100%	<10%	>10-fold decrease	HPLC	
Spermidine Level	100%	~25-40%	2.5 to 4-fold decrease	HPLC	
Cell Proliferation	100%	~30-50%	2 to 3.3-fold decrease	BrdU Assay	
SRM	SRM Protein Level	100%	<5%	>20-fold decrease	Western Blot
Putrescine Level	100%	>500%	>5-fold increase	HPLC	
Spermidine Level	100%	<10%	>10-fold decrease	HPLC	
Autophagy (LC3-II/LC3-I)	1.0	~2.5	2.5-fold increase	Western Blot	
SAT1 (SSAT)	SAT1 Protein Level	100%	<5%	>20-fold decrease	Western Blot
N <sup>1</sup> -acetylspermidine	100%	<15%	>6.7-fold decrease	HPLC	
Spermidine Level	100%	~150-200%	1.5 to 2-fold increase	HPLC	

## Protocols

# Protocol 1: CRISPR-Cas9 Mediated Knockout of Spermidine Synthase (SRM)

This protocol details the knockout of the SRM gene in a human cell line (e.g., HEK293T) using ribonucleoprotein (RNP) delivery.

## 1. Materials

- HEK293T cells
- DMEM with 10% FBS
- Alt-R® CRISPR-Cas9 crRNA (custom synthesized for SRM target)
- Alt-R® CRISPR-Cas9 tracrRNA
- Alt-R® S.p. Cas9 Nuclease V3
- Nuclease-Free Duplex Buffer
- Electroporation buffer (e.g., Neon™ Resuspension Buffer R)
- Neon™ Transfection System or similar
- PCR reagents and primers for genomic DNA validation
- Sanger sequencing service
- Anti-SRM antibody and Western blot reagents

## 2. sgRNA Design and Preparation

- Design two to three crRNAs targeting an early exon of the SRM gene using a validated online design tool. Ensure the target site includes a protospacer adjacent motif (PAM) sequence (NGG) for *S. pyogenes* Cas9.[\[9\]](#)
- Order synthetic Alt-R crRNAs and tracrRNA.

- Prepare a 100  $\mu\text{M}$  crRNA:tracrRNA duplex by combining equal volumes of 200  $\mu\text{M}$  crRNA and 200  $\mu\text{M}$  tracrRNA, heating at 95°C for 5 minutes, and cooling to room temperature.

### 3. RNP Assembly and Electroporation

- Culture HEK293T cells to ~70-80% confluency.
- For each electroporation, prepare the RNP complex. Mix 1.5  $\mu\text{L}$  of the 100  $\mu\text{M}$  crRNA:tracrRNA duplex with 1  $\mu\text{L}$  of 61  $\mu\text{M}$  Cas9 nuclease.
- Incubate at room temperature for 15 minutes to allow RNP formation.
- Harvest cells and resuspend in electroporation buffer at a concentration of  $1 \times 10^7$  cells/mL.
- Mix 10  $\mu\text{L}$  of the cell suspension ( $1 \times 10^5$  cells) with the pre-formed RNP complex.
- Electroporate the cell/RNP mixture using optimized settings for HEK293T cells (e.g., 1400 V, 20 ms, 1 pulse).
- Immediately transfer the electroporated cells into a pre-warmed 24-well plate containing 500  $\mu\text{L}$  of complete medium.

### 4. Screening and Isolation of Knockout Clones

- After 48-72 hours, harvest a portion of the cells to assess editing efficiency.
- Extract genomic DNA and perform PCR using primers flanking the target site.
- Use a T7 Endonuclease I or similar mismatch detection assay to estimate the percentage of indels.
- If editing is successful, dilute the remaining cells to a density of ~0.5 cells/100  $\mu\text{L}$  and plate into 96-well plates for single-cell cloning.
- Expand single colonies and screen for knockout by genomic PCR and Sanger sequencing. Analyze sequencing data to identify clones with biallelic frameshift mutations.
- Confirm the absence of SRM protein in candidate clones via Western blot.

## Protocol 2: Quantification of Intracellular Polyamines by HPLC

This protocol describes a method for extracting and quantifying putrescine, **spermidine**, and spermine.

### 1. Materials

- Wild-type and knockout cell pellets (1-5 million cells)
- 0.2 M Perchloric acid (PCA)
- Dansyl chloride solution (10 mg/mL in acetone)
- Saturated sodium carbonate
- Proline (100 mg/mL)
- Toluene
- Polyamine standards (Putrescine, **Spermidine**, Spermine)
- HPLC system with a C18 reverse-phase column and a fluorescence detector

### 2. Sample Preparation and Derivatization

- Resuspend cell pellets in 400  $\mu$ L of ice-cold 0.2 M PCA.
- Lyse cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).
- Centrifuge at 15,000 x g for 15 minutes at 4°C. Collect the supernatant.
- To 100  $\mu$ L of supernatant, add 200  $\mu$ L of saturated sodium carbonate and 400  $\mu$ L of dansyl chloride solution.
- Vortex and incubate in the dark at 60°C for 1 hour.
- Add 100  $\mu$ L of proline solution to remove excess dansyl chloride and vortex.

- Extract the dansylated polyamines by adding 500  $\mu$ L of toluene and vortexing vigorously for 1 minute.
- Centrifuge at 3,000 x g for 5 minutes.
- Collect the upper toluene phase and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried sample in 100  $\mu$ L of acetonitrile for HPLC analysis.

### 3. HPLC Analysis

- Inject 20  $\mu$ L of the reconstituted sample into the HPLC system.
- Use a C18 column and a gradient elution program with acetonitrile and water.
- Detect dansylated polyamines using a fluorescence detector (Excitation: 340 nm, Emission: 515 nm).
- Quantify polyamine concentrations by comparing peak areas to those of known standards.

## Protocol 3: Cell Proliferation (BrdU) Assay

This protocol assesses the impact of **spermidine** pathway disruption on cell proliferation.

### 1. Materials

- Wild-type and knockout cells
- 96-well cell culture plates
- BrdU Labeling and Detection Kit (e.g., from Roche or Millipore)
- Microplate reader

### 2. Experimental Procedure

- Seed 5,000 cells (wild-type and knockout) per well in a 96-well plate and allow them to attach overnight.



- Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
- Remove the labeling medium, and fix and denature the cells according to the manufacturer's protocol.
- Add the anti-BrdU antibody conjugated to a peroxidase (POD) and incubate for 90 minutes.
- Wash the wells and add the substrate solution.
- Measure the absorbance at the appropriate wavelength (e.g., 370 nm with a reference at 492 nm) using a microplate reader.
- Calculate the relative proliferation rate of knockout cells compared to wild-type controls. In PTPN2 and PTPN22-edited cells, proliferation increased significantly, demonstrating the impact of genetic edits on cell growth.[8]

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